molecular formula C17H27NO3S B14681357 (+-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate CAS No. 38727-10-5

(+-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate

Cat. No.: B14681357
CAS No.: 38727-10-5
M. Wt: 325.5 g/mol
InChI Key: QBRWXKHVUDQGGH-VZULWULUSA-N
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Description

(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate is a complex organic compound with a unique structure that includes both amino and phenyl groups attached to a trans-decalin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trans-decalin ring system, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its binding to target molecules, while the trans-decalin ring system provides structural stability. The methanesulfonate group can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate include:

Uniqueness

What sets (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate apart is its unique combination of functional groups and ring system, which confer specific chemical and biological properties.

Properties

CAS No.

38727-10-5

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

(2S,3R,4aS,8aS)-3-phenyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;methanesulfonic acid

InChI

InChI=1S/C16H23N.CH4O3S/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12;1-5(2,3)4/h1-3,6-7,13-16H,4-5,8-11,17H2;1H3,(H,2,3,4)/t13-,14-,15+,16-;/m0./s1

InChI Key

QBRWXKHVUDQGGH-VZULWULUSA-N

Isomeric SMILES

CS(=O)(=O)O.C1CC[C@H]2C[C@@H]([C@H](C[C@@H]2C1)C3=CC=CC=C3)N

Canonical SMILES

CS(=O)(=O)O.C1CCC2CC(C(CC2C1)C3=CC=CC=C3)N

Origin of Product

United States

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